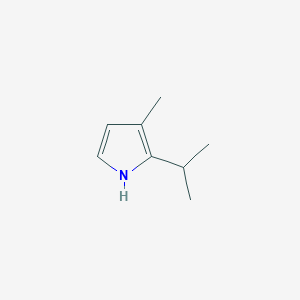
Butyl-oxo-phenyl-tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl-oxo-phenyl-tin is an organotin compound that features a tin atom bonded to a butyl group, an oxo group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including industrial and biomedical sectors. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl-oxo-phenyl-tin typically involves the reaction of tin tetrachloride with butyl lithium and phenyl lithium in the presence of an oxo group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
SnCl4+BuLi+PhLi+O→Bu-Sn-O-Ph
where Bu represents the butyl group and Ph represents the phenyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Butyl-oxo-phenyl-tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The butyl, oxo, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide derivatives, while reduction may produce tin hydrides.
科学的研究の応用
Butyl-oxo-phenyl-tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to bind to DNA and induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism by which butyl-oxo-phenyl-tin exerts its effects involves its interaction with cellular components. The compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
類似化合物との比較
Butyl-oxo-phenyl-tin can be compared with other organotin compounds such as:
Di-n-butyl tin: Known for its use in polymer production and as a stabilizer.
Di-t-butyl tin: Used in similar applications but with different reactivity and stability profiles.
Diphenyltin: Explored for its anticancer properties and ability to bind to DNA.
The uniqueness of this compound lies in its specific combination of butyl, oxo, and phenyl groups, which confer distinct chemical and biological properties not found in other organotin compounds.
特性
CAS番号 |
77761-31-0 |
|---|---|
分子式 |
C10H14OSn |
分子量 |
268.93 g/mol |
IUPAC名 |
butyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.C4H9.O.Sn/c1-2-4-6-5-3-1;1-3-4-2;;/h1-5H;1,3-4H2,2H3;; |
InChIキー |
CUGVIQKWJHTLQN-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


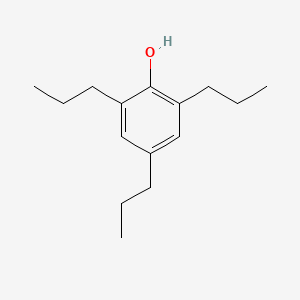
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
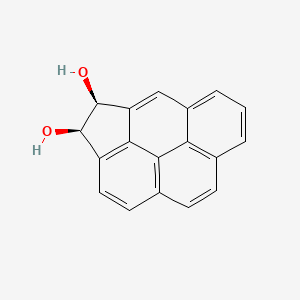
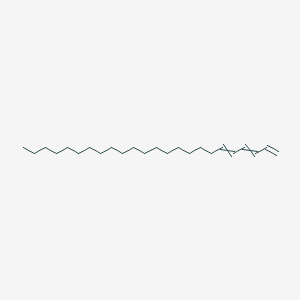
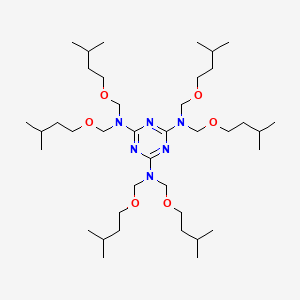
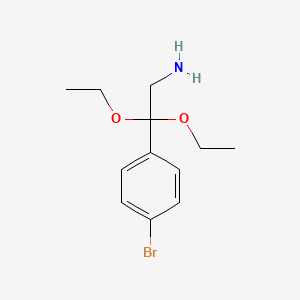


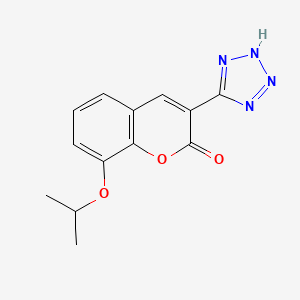
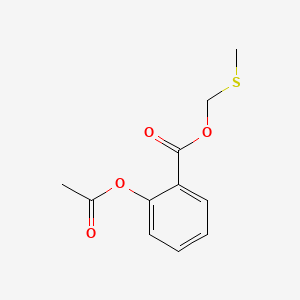
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
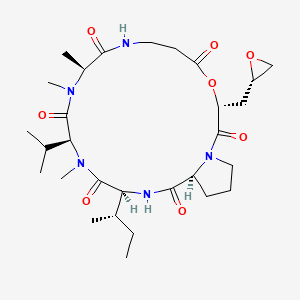
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
